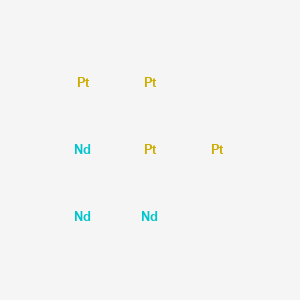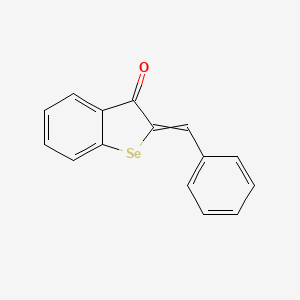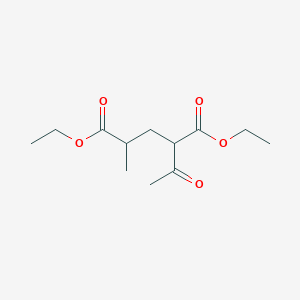![molecular formula C10H18O2 B14510569 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane CAS No. 63222-20-8](/img/structure/B14510569.png)
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The final step involves decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production methods for spiroketals like this compound often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of catalysts and more efficient purification techniques to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the spirocyclic structure, which can stabilize intermediates and transition states.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spiroketal acids, while reduction reactions can produce spiroketal alcohols. Substitution reactions can lead to various substituted spiroketals with different functional groups.
科学的研究の応用
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, spiroketals are studied for their potential therapeutic properties, including antibiotic, anti-inflammatory, and anticancer activities. In industry, spiroketals are used as catalysts in polymer production and as attractants for certain insect species .
作用機序
The mechanism of action of 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds: Similar compounds to 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane include other spiroketals like 1,6-dioxaspiro[4.4]nonane and 2,2,7,7-tetramethyl-1,6-dioxaspiro[4.4]non-3-ene .
Uniqueness: What sets this compound apart from other spiroketals is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups at positions 3 and 4 provides steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability.
特性
CAS番号 |
63222-20-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3,3,4-trimethyl-1,2-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18O2/c1-8-9(2,3)11-12-10(8)6-4-5-7-10/h8H,4-7H2,1-3H3 |
InChIキー |
VBYAJEZMNRRNDQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(OOC12CCCC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

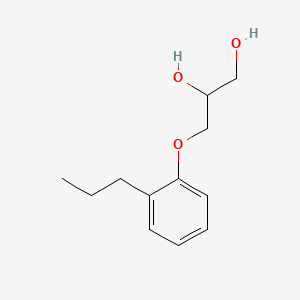
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

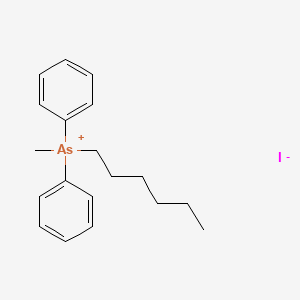
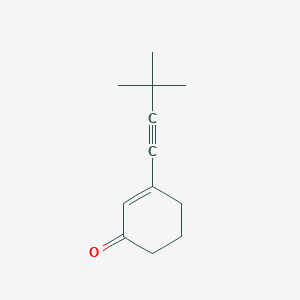
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)


